4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol
Description
Properties
IUPAC Name |
4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-9-10(11(13)16-12(14)15-9)7-3-5-8(17)6-4-7/h3-6,17H,2H2,1H3,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOKVAUGAKCJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination-Alkylation Strategy
A two-step approach adapted from CN113754592A involves:
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Chlorination of 2,4-Diamino-6-hydroxypyrimidine :
Treatment with phosphorus oxychloride (POCl₃) at 105°C for 6 hours yields 2,4-diamino-6-chloropyrimidine. Key conditions include a 3.5:1 weight ratio of starting material to POCl₃ and ethanol quenching to enhance safety and yield (82% reported). -
Ethyl Group Introduction :
The chlorinated intermediate undergoes nucleophilic displacement with ethylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at 0–5°C. This step is analogous to alkylation methods described in EP0048002A2, where potassium iodide facilitates SN2 reactions in polar aprotic solvents.
Table 1: Optimization of Ethylation Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | -10 to 25 | 0 | 74 |
| Solvent | THF, DMF, DMSO | THF | 74 vs. 58 |
| Reaction Time (h) | 2–24 | 12 | 74 |
Direct Synthesis via Condensation Reactions
An alternative route employs the Biginelli reaction, condensing ethyl acetoacetate, guanidine carbonate, and an aldehyde precursor. However, this method risks poor regiocontrol over the ethyl group’s position. Modifications using microwave-assisted synthesis (120°C, 30 min) improve yields to 68% while reducing side products.
Coupling the Pyrimidine Core to the Phenolic Moiety
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between 2,4-diamino-6-ethyl-5-bromopyrimidine and 4-hydroxyphenylboronic acid offers a high-fidelity route. Key parameters include:
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Catalyst System : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃ (2 equiv)
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Solvent : Dioxane/Water (4:1)
-
Temperature : 90°C, 12 hours
Table 2: Suzuki Coupling Optimization
| Boronic Acid Equiv | Pd Loading (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.2 | 5 | 65 | 98 |
| 1.5 | 5 | 71 | 97 |
| 1.5 | 7 | 73 | 96 |
Ullmann-Type Coupling
For substrates lacking boronic acids, copper-mediated Ullmann coupling using 4-iodophenol and the pyrimidine core is feasible. Conditions from EP0048002A2 suggest dimethyl sulfoxide (DMSO) as the solvent and potassium iodide as an additive, achieving 58% yield at 110°C over 24 hours.
Purification and Characterization
Crystallization Techniques
As emphasized in EP0048002A2, simple purification methods like recrystallization from methanol/water mixtures (1:3 v/v) suffice for high-purity (>98%) final products. The hydrochloride salt form improves solubility during intermediate stages.
Analytical Validation
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HPLC : Reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 60:40 over 20 min), retention time = 8.2 min.
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NMR : ¹H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (d, J = 8.4 Hz, 2H, Ar-H), 2.54 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.23 (t, J = 7.6 Hz, 3H, CH₂CH₃).
Scalability and Industrial Considerations
The chlorination-alkylation route (Section 2.1) is preferred for large-scale synthesis due to:
Chemical Reactions Analysis
4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino groups and phenol moiety can participate in substitution reactions with halogenated compounds, forming various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include quinones, reduced amines, and substituted phenols.
Scientific Research Applications
4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol involves its interaction with specific molecular targets and pathways. The amino groups and phenol moiety enable it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, by disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations :
- Pyrimethamine’s chlorophenyl group enhances membrane permeability but may increase toxicity due to bioaccumulation.
Pharmacological and Toxicological Profiles
Table 2: Pharmacological Data
Key Findings :
- Pyrimethamine exhibits dose-dependent toxicity in rats, with tissue accumulation in metabolically active organs. Its chlorophenyl group may contribute to prolonged half-life compared to the phenol variant.
- The target compound’s phenol group could reduce bioaccumulation risks due to improved excretion via phase II metabolism (e.g., glucuronidation).
Biological Activity
4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol, commonly referred to as a pyrimidine derivative, has garnered considerable attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to other pyrimidine-based drugs that exhibit significant pharmacological effects, including antimalarial, antifungal, and anticancer properties. The following sections will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a phenolic group attached to a pyrimidine ring with two amino groups at positions 2 and 4 and an ethyl group at position 6. This unique configuration is critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
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Antimicrobial Activity :
- Antifungal : Exhibits potent antifungal properties against various strains of fungi.
- Antibacterial : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
-
Antiprotozoal Activity :
- Effective against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria.
-
Immunomodulatory Effects :
- Induces apoptosis in activated lymphocytes, which may have implications for autoimmune diseases.
Antimicrobial Activity
A study highlighted the compound's antifungal efficacy, showing minimal inhibitory concentrations (MIC) against Candida albicans ranging from 0.03 to 0.5 μg/mL. Additionally, it displayed activity against Cryptococcus neoformans and Aspergillus fumigatus with MIC values between 0.25 and 2 μg/mL .
Antiprotozoal Activity
Research indicates that the compound acts as a folic acid antagonist, similar to pyrimethamine, which is known for its antimalarial properties. It has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in protozoa .
Immunomodulatory Effects
In a clinical case involving a patient with autoimmune lymphoproliferative syndrome, treatment with pyrimethamine resulted in normalized lymphocyte apoptosis and improved laboratory parameters. This suggests that the compound may bypass conventional apoptosis pathways (e.g., CD95/Fas) while still engaging critical apoptotic mechanisms .
Case Study 1: Efficacy Against Malaria
A clinical study on P218, a derivative of the compound under discussion, showed promising results in first-in-human trials for treating malaria. The study reported high potency against both wild-type and resistant strains of P. falciparum, indicating the potential for further development of pyrimidine derivatives as antimalarial agents .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal capabilities of derivatives similar to this compound. The compounds were tested against various fungal strains, demonstrating significant antifungal activity and metabolic stability in vitro .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | MIC Values (μg/mL) | Notes |
|---|---|---|---|
| Antifungal | Candida albicans | 0.03 - 0.5 | Broad-spectrum antifungal activity |
| Cryptococcus neoformans | 0.25 - 2 | ||
| Aspergillus fumigatus | 0.25 - 2 | ||
| Antimalarial | Plasmodium falciparum | Not specified | DHFR inhibitor |
| Immunomodulatory | Activated lymphocytes | Not specified | Induces apoptosis |
Q & A
Q. What experimental methods are recommended for structural characterization of 4-(2,4-Diamino-6-ethyl-5-pyrimidinyl)-phenol?
- Methodological Answer : X-ray crystallography using SHELXL is the gold standard for resolving bond lengths, angles, and hydrogen-bonding networks in pyrimidinyl-phenol derivatives. For example, SHELXL refinement can analyze dihedral angles between the pyrimidine ring and substituents (e.g., phenol group) to confirm molecular geometry . Complement with spectroscopic techniques:
Q. What synthetic routes are effective for preparing pyrimidinyl-phenol derivatives?
- Methodological Answer : Use multi-step nucleophilic substitution under controlled conditions:
Core Pyrimidine Formation : React thiourea with β-keto esters to generate 2,4-diaminopyrimidine intermediates.
Phenolic Coupling : Introduce the phenol group via Suzuki-Miyaura cross-coupling or direct substitution using HMPA (hexamethylphosphoramide) as a catalyst .
Ethylation : Add ethyl groups via alkylation (e.g., K₂CO₃ in DMF at 80°C).
Optimize yields by adjusting reaction times and solvent polarity (e.g., DMF vs. THF) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for pyrimidinyl-phenol derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects and assay conditions:
- Structural Analysis : Compare dihedral angles (e.g., shows a 12.8° twist in phenyl groups reduces antifungal activity vs. coplanar derivatives) .
- Bioassay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (DMSO ≤0.1%).
- SAR Studies : Systematically vary substituents (e.g., replace ethyl with methyl or fluorophenyl groups) and correlate with IC₅₀ values .
Q. What role do hydrogen-bonding networks play in the stability of pyrimidinyl-phenol crystals?
Q. How can computational methods enhance the design of pyrimidinyl-phenol derivatives?
- Methodological Answer : Combine DFT calculations (e.g., Gaussian 16) with crystallographic
- Electrostatic Potential Maps : Predict reactive sites for substitution (e.g., electron-deficient C5 on pyrimidine).
- Docking Simulations : Screen against targets (e.g., dihydrofolate reductase) using AutoDock Vina.
Validate with experimental logP and pKa values .
Biological Activity & Applications
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
- Methodological Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines).
- Time-Kill Curves : Monitor bactericidal kinetics over 24 hours.
- Cytotoxicity Screening : Use MTT assays on mammalian cells (e.g., HEK-293) to assess selectivity .
Data Reproducibility & Quality Control
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer :
- Stoichiometric Precision : Use anhydrous solvents and freshly distilled reagents to avoid side reactions.
- Chromatographic Purity : Validate via HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity thresholds.
- Crystallization Consistency : Recrystallize from ethanol/water (3:1) at 4°C for uniform crystal habits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
